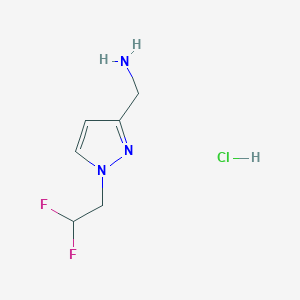
(1-(2,2-二氟乙基)-1H-吡唑-3-基)甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methanamine group
科学研究应用
Chemistry
In chemistry, [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is being explored for its potential as a pharmaceutical intermediate. The presence of the difluoroethyl group can improve the metabolic stability and bioavailability of drug candidates. Additionally, the methanamine group can interact with biological targets, making it a valuable scaffold for drug design .
Industry
In industry, [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the introduction of the difluoroethyl group onto a pyrazole ring, followed by the addition of a methanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoroethyl group. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation . The methanamine group can then be introduced through standard amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of non-ozone depleting difluorocarbene reagents could be considered to make the process more environmentally friendly .
化学反应分析
Types of Reactions
[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
作用机制
The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to these targets, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- Pyrazolo[1,5-a]pyrimidines
- Pyrrolopyrazine derivatives
Uniqueness
What sets [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride apart is the presence of the difluoroethyl group, which imparts unique properties such as increased metabolic stability and enhanced binding affinity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
属性
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-2-1-5(3-9)10-11;/h1-2,6H,3-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJNJGKGDWLGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)CC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2421847.png)
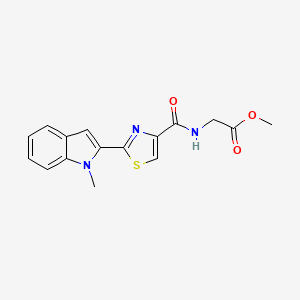
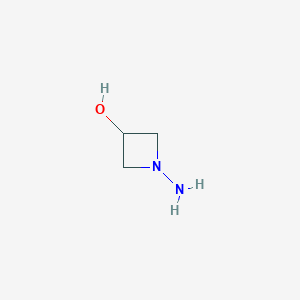
![3-(4-chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421850.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2421851.png)
![6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421855.png)
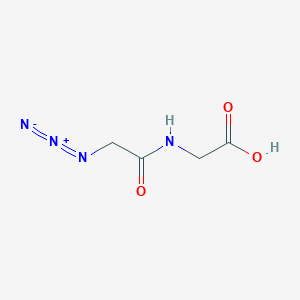
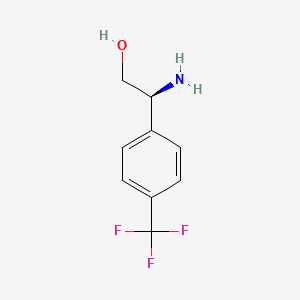
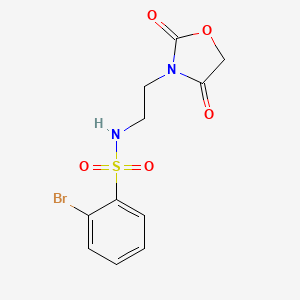
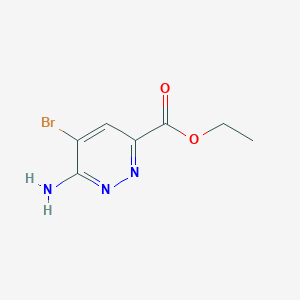
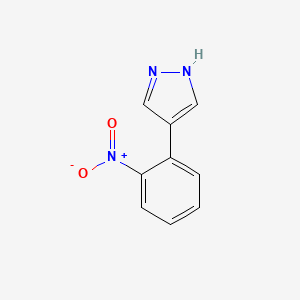
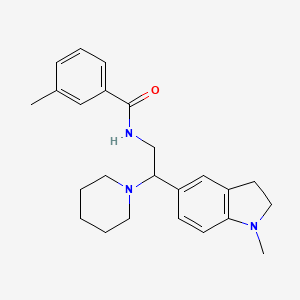

![5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2421869.png)
